Cas no 70401-29-5 (9-Acridinecarboxaldehyde,2-methyl-)

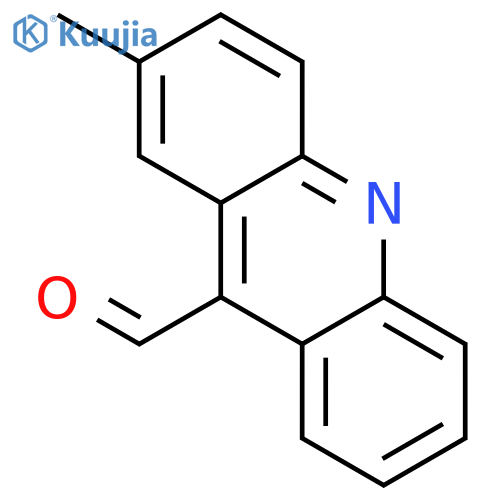

70401-29-5 structure

商品名:9-Acridinecarboxaldehyde,2-methyl-

9-Acridinecarboxaldehyde,2-methyl- 化学的及び物理的性質

名前と識別子

-

- 9-Acridinecarboxaldehyde,2-methyl-

- 2-Methyl-9-Acridinecarbaldehyde

- 2-METHYL-9-ACRIDINECARBOXALDEHYDE

- 2-methylacridine-9-carbaldehyde

- 2-Methyl-9-acridincarboxaldehyd

- 2-Methyl-9-aldehyd-acridin

- 2-Methyl-acridin-9-carbaldehyd

- 2-methylacridine-10-carboxaldehyde

- 2-methyl-acridine-9-carbaldehyde

- BIDD:GT0724

- 2-methylacridine-9-aldehyde

- 70401-29-5

- EINECS 274-594-7

- SCHEMBL5852389

- NS00061537

- 2-Methyl-9-acridinecarboxaldehyde, 97%

- DTXSID50990609

- FT-0728003

- AQ-344/43099845

- CHEMBL106277

- AKOS015912453

- PIBZGMVFXCKDER-UHFFFAOYSA-N

-

- MDL: MFCD00005031

- インチ: InChI=1S/C15H11NO/c1-10-6-7-15-12(8-10)13(9-17)11-4-2-3-5-14(11)16-15/h2-9H,1H3

- InChIKey: PIBZGMVFXCKDER-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C=O

計算された属性

- せいみつぶんしりょう: 221.08400

- どういたいしつりょう: 221.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- 互変異性体の数: 4

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 30Ų

じっけんとくせい

- ゆうかいてん: 145-146 °C (lit.)

- PSA: 29.96000

- LogP: 3.50890

9-Acridinecarboxaldehyde,2-methyl- セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37/39

-

危険物標識:

- リスク用語:R36/37/38

9-Acridinecarboxaldehyde,2-methyl- 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

9-Acridinecarboxaldehyde,2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01764-50mg |

9-Acridinecarboxaldehyde,2-methyl- |

70401-29-5 | 50mg |

¥7578.0 | 2021-09-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-230534-50 mg |

2-Methyl-9-acridinecarboxaldehyde, |

70401-29-5 | 50mg |

¥3,016.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-230534-50mg |

2-Methyl-9-acridinecarboxaldehyde, |

70401-29-5 | 50mg |

¥3016.00 | 2023-09-05 |

9-Acridinecarboxaldehyde,2-methyl- 関連文献

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

70401-29-5 (9-Acridinecarboxaldehyde,2-methyl-) 関連製品

- 49573-30-0(7-Quinolinecarbaldehyde)

- 1196-70-9(1H-Indole-6-carbaldehyde)

- 4113-04-6(Quinoline-6-carbaldehyde)

- 99585-18-9(9H-Carbazole-2-carboxaldehyde)

- 787615-01-4(Isoquinoline-8-carbaldehyde)

- 885-23-4(acridine-9-carbaldehyde)

- 4363-93-3(Quinoline-4-carbaldehyde)

- 22934-41-4(Quinoline-5-carbaldehyde)

- 1074-86-8(Indole-4-carboxaldehyde)

- 91804-75-0(1,10-Phenanthroline-5-carbaldehyde)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量